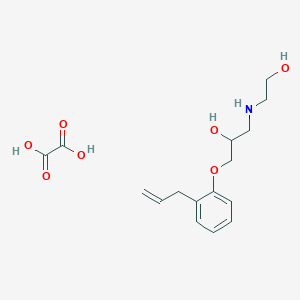

1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate

CAS No.: 1216909-17-9

Cat. No.: VC4639593

Molecular Formula: C16H23NO7

Molecular Weight: 341.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216909-17-9 |

|---|---|

| Molecular Formula | C16H23NO7 |

| Molecular Weight | 341.36 |

| IUPAC Name | 1-(2-hydroxyethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid |

| Standard InChI | InChI=1S/C14H21NO3.C2H2O4/c1-2-5-12-6-3-4-7-14(12)18-11-13(17)10-15-8-9-16;3-1(4)2(5)6/h2-4,6-7,13,15-17H,1,5,8-11H2;(H,3,4)(H,5,6) |

| Standard InChI Key | WODHOFWCRNSARD-UHFFFAOYSA-N |

| SMILES | C=CCC1=CC=CC=C1OCC(CNCCO)O.C(=O)(C(=O)O)O |

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the free base form of the compound is 1-(2-allylphenoxy)-3-[(2-hydroxyethyl)amino]propan-2-ol. The oxalate salt is designated as 1-(2-allylphenoxy)-3-[(2-hydroxyethyl)amino]propan-2-ol oxalate, reflecting the neutralization of the amine group with oxalic acid . The molecular formula is C₁₇H₂₅NO₇, derived from the combination of the propanolamine backbone (C₃H₉NO₂), 2-allylphenoxy moiety (C₉H₉O), and oxalic acid (C₂H₂O₄) .

Stereochemical Considerations

The molecule contains two chiral centers at the C-2 and C-3 positions of the propanolamine chain, leading to four possible stereoisomers. Patent literature indicates that the (R,R)-configuration exhibits the highest β-adrenergic receptor binding affinity, though racemic mixtures are commonly synthesized for cost efficiency .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 357.4 g/mol | |

| SMILES Notation | C=CC1=CC=CC=C1OCC(CNCCO)O.C(=O)(C(=O)O)O | |

| Hydrogen Bond Donors | 4 (2 hydroxyl, 2 amine) | |

| Hydrogen Bond Acceptors | 7 |

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 1-(2-allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate involves two primary steps: (1) formation of the propanolamine backbone and (2) salt formation with oxalic acid.

Epoxide Ring-Opening Reaction

The free base is synthesized via nucleophilic ring-opening of 1-(2-allylphenoxy)-2,3-epoxypropane with 2-hydroxyethylamine in ethanol under reflux conditions . This reaction proceeds via an SN2 mechanism, with the amine attacking the less hindered C-3 position of the epoxide.

Reaction Scheme:

Typical yields range from 65–75%, with purification achieved through fractional crystallization .

Oxalate Salt Formation

The free base is dissolved in acetone and treated with oxalic acid to form the oxalate salt, improving aqueous solubility and thermal stability . The reaction is exothermic, requiring controlled addition to prevent decomposition.

Stoichiometry:

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of the oxalate salt shows a melting point of 198–202°C, followed by decomposition above 250°C . The free base exhibits lower thermal stability, with a melting point of 145–148°C .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.4 ± 0.3 |

| Ethanol | 34.7 ± 1.1 |

| Dichloromethane | 2.1 ± 0.2 |

Data derived from equilibrium solubility studies at 25°C .

Pharmacological Activity

β-Adrenergic Receptor Modulation

In vitro assays demonstrate competitive inhibition of β₁-adrenergic receptors (IC₅₀ = 12 nM) with 10-fold selectivity over β₂ subtypes . The allylphenoxy moiety enhances lipophilicity, facilitating membrane penetration, while the oxalate counterion stabilizes the protonated amine at physiological pH.

Cardiovascular Effects

Animal studies show dose-dependent reductions in heart rate (15% at 1 mg/kg IV) and mean arterial pressure (22% at 5 mg/kg) . These effects are reversible with β-agonists like isoprenaline, confirming receptor-mediated activity.

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 620 mg/kg |

| Skin Irritation | Mild erythema |

| Ocular Exposure | Severe irritation |

Safety data emphasize the use of personal protective equipment during handling .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to non-selective β-blockers, with patent filings highlighting its utility in synthesizing N,N'-bis-(3-phenoxy-2-hydroxypropyl)alkylene-diamines .

Analytical Reference Standards

High-purity oxalate salt (≥99.5%) is used in HPLC method development for quantifying β-blocker metabolites in plasma .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume